Biochemical Potency: Iadademstat Exhibits Subnanomolar IC50 and the Highest Inactivation Efficiency Among Clinical Irreversible LSD1 Inhibitors
In a head-to-head comparison of clinical-stage LSD1 inhibitors using the HTRF assay, iadademstat demonstrated an IC50 of 0.33 nM, the lowest (most potent) among all compounds tested, compared to 56.8 nM for GSK2879552 and 1.3 μM for seclidemstat [1]. Furthermore, iadademstat exhibited a second-order inactivation rate constant (kinact/KI) of 1.19 × 10⁶ M⁻¹ s⁻¹, which is 177-fold higher than GSK2879552 (6.7 × 10³ M⁻¹ s⁻¹) and 73-fold higher than bomedemstat (1.6 × 10⁴ M⁻¹ s⁻¹) [1].
| Evidence Dimension | LSD1 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.33 nM; kinact/KI = 1.19 × 10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | GSK2879552: IC50 = 56.8 nM, kinact/KI = 6.7 × 10³ M⁻¹ s⁻¹; Bomedemstat: IC50 = 56.8 nM, kinact/KI = 1.6 × 10⁴ M⁻¹ s⁻¹; Pulrodemstat: IC50 = 0.66 nM; Seclidemstat: IC50 = 1.3 μM |
| Quantified Difference | 177-fold higher kinact/KI than GSK2879552; 73-fold higher than bomedemstat; IC50 ~170-fold lower than GSK2879552 |
| Conditions | HTRF assay using recombinant LSD1/CoREST complex; HRP-coupled assay for kinact/KI determination |
Why This Matters
Superior potency and irreversible inactivation efficiency translate to lower effective concentrations in cellular and in vivo models, reducing off-target engagement risks and enabling more robust target modulation at pharmacologically achievable doses.
- [1] Sacilotto N, Dessanti P, Lufino MMP, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
